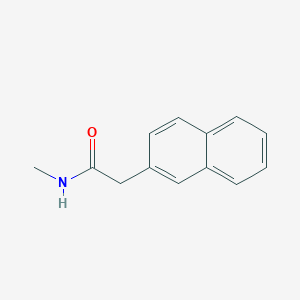

N-methyl-2-(naphthalen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARDJKYNODCAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542343 | |

| Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-65-9 | |

| Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Naphthalene Derived Amides Research

N-methyl-2-(naphthalen-2-yl)acetamide belongs to the larger class of naphthalene-derived amides, compounds that have garnered significant attention for their diverse applications. The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a common scaffold in the design of functional molecules. ekb.eg Its rigid and planar structure, combined with its lipophilic nature, makes it a valuable building block in materials science and a key pharmacophore in drug discovery. ekb.egresearchgate.net

The amide linkage is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. In the context of naphthalene derivatives, the introduction of an amide group allows for the synthesis of a vast array of compounds with tunable properties. Researchers have developed numerous synthetic routes to create naphthalene-containing amides and poly(ester amide)s, highlighting the versatility of this chemical class. researchgate.netresearchgate.net These synthetic efforts are often aimed at creating materials with specific thermal or solubility properties or at developing new biologically active agents. researchgate.net

Significance in Organic Synthesis and Medicinal Chemistry Frameworks

The true significance of compounds like N-methyl-2-(naphthalen-2-yl)acetamide is most evident in the fields of organic synthesis and medicinal chemistry. The naphthalene (B1677914) and acetamide (B32628) moieties are present in numerous biologically active compounds, suggesting that their combination could lead to novel therapeutic agents. ontosight.ai

Research into closely related structures has demonstrated significant potential. For instance, a study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety revealed potent antiproliferative activities against several human cancer cell lines. nih.gov One of the most active compounds identified was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , which showed remarkable activity against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ value of 0.6 μM. nih.gov This compound was found to inhibit cancer cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

Furthermore, another study highlighted the anticancer potential of 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide , which was the most active against the same nasopharyngeal carcinoma cell line with an IC₅₀ value of 2.62 µM. researchgate.net These findings underscore the importance of the N-(naphthalen-2-yl)acetamide core as a scaffold for the development of new anticancer agents.

| Compound Name | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 μM | nih.gov |

| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 2.62 µM | researchgate.net |

Computational and Theoretical Chemistry Studies

Computational Modeling of Molecular Interactions

Ligand-Protein Docking for Mechanistic Insights

Ligand-protein docking simulations are instrumental in predicting the binding conformation and orientation of a ligand within the active site of a protein. For N-methyl-2-(naphthalen-2-yl)acetamide and its analogs, docking studies have been pivotal in elucidating their interactions with G protein-coupled receptors (GPCRs), most notably the melatonin (B1676174) receptors MT1 and MT2. nih.gov

These studies have revealed a conserved binding site for melatonergic ligands within the transmembrane helices of the MT1 and MT2 receptors. The naphthalenic core of compounds like this compound is a key structural feature that dictates its binding. The orientation of the naphthalene (B1677914) ring within the binding pocket is a critical determinant of receptor affinity and subtype selectivity. researchgate.net

In molecular dynamics simulations of related naphthalenic ligands, the naphthalene ring's conformation differs between the MT1 and MT2 receptors. In the MT1 receptor, the naphthalene ring tends to adopt a perpendicular orientation relative to the membrane surface. In contrast, in the MT2 receptor, it forms an angle of approximately 130° with the membrane surface. researchgate.net This differential orientation is thought to influence the activation of the receptor by affecting the formation of a continuous water channel. researchgate.net

Key amino acid residues within the binding pockets of MT1 and MT2 have been identified as crucial for the interaction with naphthalenic ligands. While specific docking studies for this compound are not extensively detailed in publicly available literature, studies on closely related analogs provide a strong predictive framework for its binding mode.

| Receptor | Key Interacting Residues (Predicted for Naphthalenic Ligands) |

| MT1 | Residues in transmembrane helices III, V, VI, and VII |

| MT2 | Residues in transmembrane helices III, V, VI, and VII, with notable contributions from extracellular loop 2 (ECL2) |

Interaction Energies and Binding Modes

The stability of the ligand-protein complex is quantified by interaction energies, which are composed of various non-covalent interactions. For this compound and its analogs, these interactions primarily include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The acetamide (B32628) group of this compound is a critical pharmacophoric feature, capable of forming hydrogen bonds with specific residues in the receptor's active site. In docking studies of similar ligands, the amide moiety is often observed to form hydrogen bonds with conserved serine residues in transmembrane helix V and asparagine or glutamine residues in other regions of the binding pocket. researchgate.net

Hydrophobic Interactions: The bulky and lipophilic naphthalene ring is well-suited for extensive hydrophobic interactions with nonpolar amino acid residues within the binding cavity of the melatonin receptors. These interactions are a major driving force for the binding of naphthalenic ligands. Residues such as valine, leucine, isoleucine, and phenylalanine in the transmembrane helices contribute significantly to the hydrophobic stabilization of the ligand-receptor complex. researchgate.net

| Interaction Type | Key Structural Feature of Ligand | Predicted Interacting Residues in Melatonin Receptors |

| Hydrogen Bonding | Acetamide group (N-H and C=O) | Serine, Asparagine, Glutamine |

| Hydrophobic Interactions | Naphthalene ring | Valine, Leucine, Isoleucine, Phenylalanine |

Quantitative Structure-Activity Relationships (QSAR) at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. At a theoretical level, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

These studies have been applied to series of naphthalenic derivatives to understand the structural requirements for high affinity and selectivity towards melatonin receptors. In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities (e.g., binding affinities) are aligned based on a common scaffold. Then, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated around each molecule. nih.gov

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical model that relates the variations in these fields to the variations in biological activity. The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity.

For naphthalenic melatonin receptor agonists, 3D-QSAR studies have provided valuable insights. For example, a CoMFA study on a large set of melatoninergic agonists yielded a statistically significant model with good predictive power. nih.gov The analysis revealed that the steric, electrostatic, and lipophilic properties of the ligands were all important for their activity, with relative contributions of 28%, 35%, and 37%, respectively. nih.gov

The contour maps generated from such studies can guide the design of new analogs. For instance, a region of sterically favored contour near a particular position on the naphthalene ring would suggest that introducing a bulky substituent at that position could enhance binding affinity. Conversely, an electrostatically favored region for negative charge would indicate that an electron-withdrawing group might be beneficial.

While a specific QSAR study that includes this compound in its training or test set is not explicitly available, the general findings from QSAR studies on naphthalenic melatonin receptor ligands are applicable to understanding its structure-activity relationship.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Amide Moiety

The amide group is a cornerstone of the molecule's structure and its reactivity. It contains a nitrogen atom that can participate in various reactions, and the carbonyl group influences the stability and chemical behavior of the entire moiety.

Amides are generally stable functional groups, exhibiting significant resonance stabilization which makes the amide bond resistant to cleavage. However, under forcing acidic or basic conditions, the amide bond in N-methyl-2-(naphthalen-2-yl)acetamide can undergo hydrolysis to yield 2-(naphthalen-2-yl)acetic acid and methylamine (B109427).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous sulfuric acid) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of methylamine to yield the corresponding carboxylic acid. A similar process has been described for the hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide, a structurally related compound. google.com

Base-Promoted Hydrolysis: Under basic conditions (e.g., aqueous sodium hydroxide), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion. Subsequent proton transfer from the newly formed carboxylic acid results in a carboxylate salt and methylamine. youtube.com The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com

The stability of the amide bond is a key feature. Studies on related compounds have shown that hydrolysis can be significantly retarded by altering the solvent system, for example, by adding dimethylsulfoxide (DMSO) to the aqueous medium. nih.gov This highlights the robustness of the amide linkage under non-strenuous conditions.

Table 1: Hydrolysis Products of this compound

| Starting Material | Condition | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Acidic (e.g., H₂SO₄, H₂O, Δ) | 2-(naphthalen-2-yl)acetic acid | Methylammonium salt (CH₃NH₃⁺) |

| This compound | Basic (e.g., NaOH, H₂O, Δ) | Sodium 2-(naphthalen-2-yl)acetate | Methylamine (CH₃NH₂) |

The nitrogen atom of the secondary amide in this compound is nucleophilic and can undergo further substitution.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with an alkyl group. This reaction is typically carried out by first deprotonating the amide with a strong base (like sodium hydride, NaH, or sodium ethoxide) to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. The use of microwave assistance and phase-transfer catalysts (PTC) has been shown to facilitate N-alkylation of secondary amides, often leading to better yields and shorter reaction times. Such modifications are pivotal in synthesizing analogs for medicinal chemistry, as seen in the preparation of various antidepressant molecules where N-alkylation is a key step. rsc.org

N-Acylation: While direct acylation of the amide nitrogen is possible, it is often less straightforward than alkylation due to the reduced nucleophilicity of the amide nitrogen compared to an amine. The reaction can be driven by using highly reactive acylating agents like acyl chlorides or anhydrides under basic conditions. This transformation would convert the secondary amide into an imide derivative.

These transformations allow for the introduction of a wide variety of functional groups, which can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of the substituent on the ring dictates the regioselectivity of these reactions.

The –CH₂CONHCH₃ substituent at the C-2 position of the naphthalene ring acts as an activating group and directs incoming electrophiles. In the naphthalene system, substitution can occur on either of the two rings.

Substitution on the Substituted Ring: The C-2 substituent will primarily direct incoming electrophiles to the C-1 and C-3 positions. The C-1 position is generally favored due to steric and electronic reasons.

Substitution on the Unsubstituted Ring: The other ring is also activated, with positions C-5, C-6, C-7, and C-8 available for substitution. The α-positions (C-5 and C-8) are typically more reactive than the β-positions (C-6 and C-7) in electrophilic aromatic substitution reactions on naphthalene.

The function of the catalyst in these reactions is to generate a strong electrophile that can attack the pi-electron system of the aromatic ring. libretexts.org For instance, in nitration, sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺) from nitric acid. libretexts.org The stability of the carbocation intermediate (the sigma complex or arenium ion) determines the position of the attack. libretexts.org A practical example can be seen in the nitration of 2-acetyl-6-aminonaphthalene, where an incoming nitro group is directed by the existing substituents. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro- and 5-Nitro- derivatives | Other isomers |

| Halogenation | Br₂, FeBr₃ | 1-Bromo- derivative | Polyhalogenated products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl- and 8-Acyl- derivatives | 1-Acyl- derivative (steric hindrance) |

| Sulfonation | SO₃, H₂SO₄ | 1-Sulfonic acid and 5-Sulfonic acid derivatives | Other isomers |

Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction pathway for unsubstituted, electron-rich aromatic systems like naphthalene. The presence of a high-energy, unstable anionic intermediate makes this reaction difficult. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate.

The –CH₂CONHCH₃ group on this compound is not a strong electron-withdrawing group. Therefore, the naphthalene ring system in this molecule is not sufficiently activated for nucleophilic aromatic substitution reactions under standard conditions. While nucleophilic substitution can occur on related chloroacetamide derivatives where a chlorine atom is easily displaced researchgate.net, this reactivity is associated with the aliphatic side chain, not the naphthalene ring itself.

Strategic Modification for Analog Synthesis and Structure-Activity Relationship Studies

Strategic derivatization of this compound is a key methodology for exploring its biological potential and establishing structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. rsc.org

Research on related naphthalene acetamide (B32628) structures has demonstrated that modifications at various positions can profoundly impact biological activity. For example, in a series of FPMINT analogues, which are structurally related to the target compound, replacing the naphthalene moiety with a benzene (B151609) ring was found to abolish inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk This highlights the critical role of the bulky, lipophilic naphthalene system for that specific biological target. polyu.edu.hk

Similarly, studies on other N-(naphthalen-2-yl)acetamide derivatives have shown that introducing different substituents onto the naphthalene ring or modifying the acetamide side chain can generate compounds with significant antiproliferative or anti-HIV activities. nih.govnih.gov

Table 3: Examples of Strategic Modifications in Naphthalene Acetamide Analogs and Their SAR Implications

| Parent Scaffold | Modification | Biological Activity Studied | SAR Observation | Reference |

|---|---|---|---|---|

| N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Replacement of naphthalene with substituted benzene rings | ENT1/ENT2 Inhibition | The naphthalene moiety was essential for activity. Adding specific substituents to a benzene ring could partially restore activity, indicating a specific binding pocket. | polyu.edu.hk |

| N-(naphthalen-2-yl)acetamide | Introduction of a quinolin-2(1H)-one moiety via an ether linkage | Antiproliferative | The hybrid molecule showed potent activity against nasopharyngeal carcinoma cells, with the specific linkage and substitution pattern being crucial. | nih.gov |

| 2-(naphthalen-2-yloxy)acetamide | Derivatization of the acetamide nitrogen with triazole-containing side chains | Anti-HIV | Specific alkylation of the triazole ring led to a potent inhibitor of HIV-1 replication, suggesting the importance of the side chain's size and electronic properties. | nih.gov |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Modification of the acetamide and naphthalene connection point | Cholinesterase Inhibition | The compound showed significant and selective inhibitory activity against butyrylcholinesterase, indicating the pharmacophoric importance of the overall structure. | researchgate.net |

These examples underscore the power of systematic chemical modification. By altering the amide group (e.g., via N-alkylation) or the naphthalene ring (e.g., via electrophilic substitution), researchers can fine-tune the steric, electronic, and pharmacokinetic properties of this compound to optimize its interaction with biological targets.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions employed. These reactions can selectively target the naphthalene ring or the amide functional group, leading to a diverse range of derivatives.

Oxidation Pathways

Oxidation reactions of this compound are expected to primarily affect the electron-rich naphthalene ring. The outcome of the oxidation is highly dependent on the strength of the oxidizing agent and the reaction conditions.

Ring Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, are known to oxidatively degrade the naphthalene ring system. libretexts.org Under vigorous conditions, this can lead to the cleavage of one of the aromatic rings to form a substituted phthalic acid derivative. In a milder oxidation, it is possible to form naphthoquinones. For instance, the oxidation of naphthalene itself can yield 1,4-naphthoquinone. It is plausible that this compound could undergo a similar transformation to yield a quinone derivative, although the position of oxidation would be influenced by the directing effects of the acetamido-methyl substituent.

Benzylic Oxidation: The methylene (B1212753) group, being in a benzylic-like position adjacent to the naphthalene ring, is also a potential site for oxidation. While typically requiring specific catalysts, this position could be oxidized to a carbonyl group, which would likely lead to cleavage of the C-C bond under strong oxidizing conditions.

A summary of potential oxidation products is presented in the table below.

| Oxidizing Agent | Potential Reaction Site | Probable Product(s) |

| Potassium Permanganate (strong) | Naphthalene Ring | Phthalic acid derivatives (via ring cleavage) |

| Chromic Acid (strong) | Naphthalene Ring | Phthalic acid derivatives (via ring cleavage) |

| Milder Oxidizing Agents | Naphthalene Ring | Naphthoquinone derivatives |

Interactive Data Table: Potential Oxidation Reactions

| Reagent | Target Functional Group | Expected Product | Notes |

| KMnO₄ (hot, concentrated) | Naphthalene Ring | Ring-opened dicarboxylic acid | Harsh conditions leading to degradation of the aromatic system. |

| CrO₃, H₂SO₄ | Naphthalene Ring | Naphthoquinone derivative | The position of the carbonyl groups on the naphthalene ring would be influenced by the substituent. |

Reduction Pathways

Reduction reactions of this compound offer several avenues for derivatization, targeting either the amide group or the naphthalene ring.

Amide Reduction: The secondary amide functional group can be readily reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgic.ac.ukbyjus.commasterorganicchemistry.com This reaction would convert the acetamide moiety into an ethylamine (B1201723) group, yielding N-methyl-2-(naphthalen-2-yl)ethan-1-amine. This transformation is a common and high-yielding method for the synthesis of amines from amides. researchgate.net The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Naphthalene Ring Reduction: The naphthalene ring system can be partially or fully reduced under various conditions.

Catalytic Hydrogenation: Under high pressure and temperature, and in the presence of a metal catalyst (e.g., Raney nickel, platinum, or palladium), the naphthalene ring can be fully hydrogenated to a decahydronaphthalene (B1670005) (decalin) ring system. Milder conditions could potentially lead to the selective reduction of one of the rings, yielding a tetrahydronaphthalene derivative.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. wikipedia.orgmasterorganicchemistry.com For substituted naphthalenes, the regioselectivity of the reduction is dependent on the electronic nature of the substituent. wikipedia.orghuji.ac.il An acetamido-methyl group is generally considered to be electron-withdrawing, which would direct the reduction to the substituted ring. researchgate.net The expected product would be a 1,4-dihydronaphthalene (B28168) derivative. The Benkeser reduction, a modification using lithium or calcium in low molecular weight alkylamines, can also be employed for the reduction of naphthalenes. wikipedia.org

The chemoselectivity of the reduction—whether the amide or the aromatic ring is reduced—can be controlled by the choice of reducing agent and reaction conditions. For instance, lithium aluminum hydride is known to reduce amides without affecting non-conjugated alkenes or arenes. wikipedia.org Conversely, catalytic hydrogenation under appropriate conditions could selectively reduce the naphthalene ring while leaving the amide group intact.

A summary of potential reduction products is presented in the table below.

| Reducing Agent/Method | Potential Reaction Site | Probable Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Amide Group | N-methyl-2-(naphthalen-2-yl)ethan-1-amine |

| Catalytic Hydrogenation (H₂/catalyst) | Naphthalene Ring | Tetrahydronaphthalene or Decahydronaphthalene derivatives |

| Birch Reduction (Na/NH₃, ROH) | Naphthalene Ring | Dihydronaphthalene derivative |

Interactive Data Table: Potential Reduction Reactions

| Reagent | Target Functional Group | Expected Product | Notes |

| LiAlH₄, THF | Amide | N-methyl-2-(naphthalen-2-yl)ethan-1-amine | A powerful and common method for amide reduction. |

| H₂, Raney Ni (high pressure/temp) | Naphthalene Ring | N-methyl-2-(decahydronaphthalen-2-yl)acetamide | Complete saturation of the aromatic system. |

| Na, liq. NH₃, EtOH (Birch Reduction) | Naphthalene Ring | N-methyl-2-(1,4-dihydronaphthalen-2-yl)acetamide | Partial reduction of the aromatic ring. |

Mechanistic Investigations of Biological Activities

Enzyme Modulation and Inhibition Mechanisms

There is no available scientific literature detailing the enzyme modulation or inhibition mechanisms of N-methyl-2-(naphthalen-2-yl)acetamide.

Interaction with Aminopeptidase N (APN)

No studies were found that investigated the interaction of this compound with Aminopeptidase N (APN). Consequently, there is no data on its potential inhibitory activity, binding affinity, or mechanism of interaction with this enzyme.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

There are no published reports on the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activity of this compound. Therefore, no information is available regarding its potential inhibition mechanisms, such as competitive, non-competitive, or mixed-type inhibition, or its IC50 values against these enzymes.

Molecular Basis of Interaction with Enzyme Active Sites

In the absence of experimental data demonstrating enzyme inhibition, no molecular docking or crystallographic studies have been performed to elucidate the molecular basis of interaction between this compound and the active sites of APN, AChE, BChE, or other enzymes.

Antimicrobial Action Mechanisms at a Cellular/Molecular Level

No research has been published on the antimicrobial properties of this compound.

In vitro Studies of Antibacterial Activity

There are no available in vitro studies documenting the antibacterial activity of this compound. Data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against any bacterial strains have not been reported. While related naphthalene (B1677914) derivatives have been investigated for antimicrobial effects, these findings cannot be directly attributed to the specific compound . researchgate.netiapchem.org

Proposed Molecular Targets for Antimicrobial Effects

As there is no evidence of antimicrobial activity for this compound, no molecular targets for such effects have been proposed or investigated.

Antioxidant Mechanisms of Action

The structural components of this compound, particularly the naphthalene ring, suggest a potential for antioxidant activity. The mechanisms underlying this potential are explored through its radical scavenging properties.

While direct studies on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound are not extensively documented, the antioxidant mechanisms of structurally related naphthalen-2-yl acetamide (B32628) derivatives have been investigated. These studies provide a framework for understanding the potential radical scavenging properties of the target compound.

The primary mechanism by which many antioxidants neutralize the DPPH radical is through hydrogen atom transfer (HAT). In this process, the antioxidant molecule donates a hydrogen atom to the DPPH radical, thus stabilizing it. The efficiency of this process is largely dependent on the bond dissociation enthalpy of the hydrogen-donating group.

In a study of a related compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, which possesses a hydroxyl group on the naphthalene ring, this group was identified as the primary site for radical scavenging. The study elucidated two main pathways for its antioxidant action:

Hydrogen Atom Transfer (HAT): This mechanism was found to be predominant in the gas phase. The hydroxyl group readily donates its hydrogen atom to free radicals.

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents like ethanol, the SPLET mechanism is more significant. This involves the initial deprotonation of the hydroxyl group, followed by the transfer of an electron to the radical.

Table 1: Potential Radical Scavenging Mechanisms of this compound

| Mechanism | Description | Potential Role of Structural Moieties |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | The N-H bond of the amide and C-H bonds of the alkyl groups could act as hydrogen donors. |

| Electron Transfer | Donation of an electron to a radical, followed by proton transfer. | The π-electron system of the naphthalene ring could facilitate electron donation. |

Molecular Interactions with Biological Macromolecules

The biological effects of this compound are predicated on its interactions with biological macromolecules such as DNA and proteins. These interactions can lead to the modulation of various cellular processes.

The planar aromatic structure of the naphthalene moiety in this compound suggests a potential for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects.

Theoretically, the flat surface of the naphthalene ring can stack with the DNA base pairs through π-π interactions. The acetamide and N-methyl groups would likely reside in the major or minor groove of the DNA, and their interactions with the DNA backbone or bases could further stabilize the complex. The specific orientation and binding affinity would be influenced by factors such as the size and electronic properties of the intercalating moiety and the sequence of the DNA. While direct experimental or computational studies on the DNA intercalation of this compound are limited, the known behavior of other polycyclic aromatic hydrocarbons supports this as a plausible mechanism of action. researchgate.netnih.gov

The interaction of this compound with proteins is another critical aspect of its biological activity. Such interactions are governed by a variety of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.

The naphthalene ring, being a large, hydrophobic structure, is likely to bind to hydrophobic pockets within proteins. This is a common feature of many drugs and biologically active molecules, where the hydrophobic effect drives the binding of the ligand to the protein, sequestering it from the aqueous environment.

The N-methyl group can also play a significant role in protein binding. The addition of a methyl group can increase the lipophilicity of the molecule, potentially enhancing its binding to hydrophobic pockets. nih.gov Furthermore, the methyl group can influence the conformation of the molecule, which in turn can affect its fit within a protein's binding site. In some cases, the "magic methyl" effect is observed, where the addition of a methyl group leads to a significant increase in binding affinity and biological activity. nih.gov

Table 2: Potential Ligand-Protein Interactions of this compound

| Interaction Type | Structural Moiety Involved | Potential Protein Target Site |

| Hydrophobic Interactions | Naphthalene ring, methyl group | Hydrophobic pockets or clefts |

| Hydrogen Bonding | Amide group (N-H donor, C=O acceptor) | Amino acid residues with hydrogen bonding capabilities (e.g., serine, threonine, asparagine, glutamine) |

| van der Waals Forces | Entire molecule | Complementary surfaces of the protein binding site |

The interactions of this compound with DNA and proteins can lead to the modulation of various biochemical pathways, particularly those involved in cell proliferation and survival. Studies on closely related naphthalen-2-yl acetamide derivatives have provided insights into these potential mechanisms.

A significant finding comes from a study on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a compound that shares the N-(naphthalen-2-yl)acetamide core structure. This derivative was found to inhibit the proliferation of human nasopharyngeal carcinoma cells. Mechanistic studies revealed that this inhibition was due to an alteration of cell division, specifically causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov The S phase is the period of the cell cycle during which DNA is replicated. An arrest in this phase suggests that the compound may interfere with the machinery of DNA synthesis or repair.

This finding points towards a potential mechanism for this compound and related compounds in cancer therapy, where the induction of cell cycle arrest can prevent the uncontrolled proliferation of cancer cells. The underlying molecular events could involve the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or the activation of cell cycle checkpoints.

Furthermore, other derivatives, such as N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, have demonstrated cytotoxic effects against HeLa cells, further supporting the potential of the naphthalen-2-yl acetamide scaffold to interfere with pathways essential for cancer cell survival. acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in separating N-methyl-2-(naphthalen-2-yl)acetamide from complex matrices for subsequent analysis. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Enhanced Volatility

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the amide group in this compound, can exhibit poor chromatographic behavior, including peak tailing and low volatility. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.

For a compound like this compound, derivatization would target the active hydrogen on the amide nitrogen. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, thereby increasing its volatility and improving its interaction with the GC column.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Derivative | N-(2-methyl-1-naphthyl)acetamide-TMS | Increased volatility and thermal stability |

| Retention Time | Dependent on GC column and conditions | Shorter than the underivatized compound |

| Molecular Ion Peak (M+) | Mass of the derivatized molecule | m/z corresponding to C16H21NOSi |

| Key Fragment Ions | Resulting from bond cleavages | Fragments related to the naphthyl group and the silylated acetamide (B32628) moiety |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry is exceptionally well-suited for the analysis of this compound, particularly within complex biological or environmental samples. This technique does not require the analyte to be volatile, thus circumventing the need for derivatization in many cases.

In a typical LC-MS setup, a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, would be used to separate the compound from other components in the mixture. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) can then be employed for further structural confirmation. In this mode, the [M+H]+ ion is selected and fragmented, and the resulting product ions are detected. This provides a high degree of specificity and is invaluable for quantitative studies. For the related compound 2-(naphthalen-2-yl)acetamide, predicted collision cross-section values for various adducts have been calculated, which can aid in its identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 186.09134 | 138.2 |

| [M+Na]+ | 208.07328 | 145.9 |

| [M-H]- | 184.07678 | 142.4 |

High-Resolution Spectroscopic Techniques for Detailed Molecular Information

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the N-methyl protons, the methylene (B1212753) protons, and the aromatic protons of the naphthalene (B1677914) ring. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide (if any secondary amide is present as an impurity, though the target is a tertiary amide), the C=O stretching of the amide carbonyl group, and the C-H and C=C stretching of the aromatic naphthalene ring. For the related compound N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, a strong absorption at 1638 cm⁻¹ corresponding to the C=O stretching has been reported. researchgate.net

| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Wavenumber | Reference Compound |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Naphthalene) | δ 7.0-8.5 ppm | General Naphthalene Derivatives |

| ¹H NMR | CH₂ (Methylene) | δ ~3.5-4.5 ppm | General Arylacetamides |

| ¹H NMR | N-CH₃ (N-Methyl) | δ ~2.8-3.2 ppm | General N-Methylamides |

| ¹³C NMR | C=O (Carbonyl) | δ ~170 ppm | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide researchgate.net |

| IR | C=O Stretch | ~1640-1680 cm⁻¹ | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide researchgate.net |

| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | General Aromatic Compounds |

Future Directions and Research Perspectives in N Methyl 2 Naphthalen 2 Yl Acetamide Chemistry

Development of Novel Synthetic Pathways

While classical amidation reactions provide a straightforward route to N-methyl-2-(naphthalen-2-yl)acetamide, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. Current methods for analogous structures often involve the reaction of a naphthalene (B1677914) derivative with an appropriate acetamide (B32628) precursor. For instance, the synthesis of related N-aryl acetamides has been achieved through reactions like acetylation and nitration of a naphthalene core, followed by further modifications. iucr.org Another approach involves the reaction of 1-naphthylacetyl chloride with silylated amines to create N-silylmethyl-2-(1-naphthyl)acetamides. bohrium.com

Future explorations could concentrate on catalyst innovation and process optimization. The use of novel catalysts, such as the zirconocene (B1252598) dichloride employed in the synthesis of similar 1-amidoalkyl-2-naphthols, could offer improved yields and milder reaction conditions. nih.gov The development of one-pot synthesis procedures or flow chemistry techniques could enhance scalability and reduce environmental impact.

Table 1: Potential Synthetic Strategies for this compound and Analogues

| Method | Key Reagents | Potential Advantages |

| Catalytic Amidation | 2-Naphthylacetic acid, Methylamine (B109427), Coupling Agent | High specificity, well-established |

| Acyl Chloride Reaction | 2-Naphthylacetyl chloride, Methylamine | High reactivity, good yields |

| Transition-Metal Catalysis | Naphthalene derivative, Acetamide source, Metal catalyst | Milder conditions, functional group tolerance |

| Flow Chemistry | Immobilized reagents/catalysts | Improved safety, scalability, and purity |

Exploration of Advanced Material Applications

The naphthalene component of this compound is a well-known fluorophore, suggesting potential applications in materials science, particularly in the field of organic electronics. Naphthalene derivatives are integral to the development of Organic Light-Emitting Diodes (OLEDs). For example, the related compound 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) is utilized as a fluorescent host material in the creation of high-efficiency blue OLED devices.

Future research could investigate the photophysical properties of this compound, such as its fluorescence quantum yield, emission spectrum, and charge transport characteristics. By modifying the core structure, it may be possible to tune these properties for specific applications. Research into its potential as a component in organic semiconductors, sensors, or as a dopant in host materials for OLEDs could open new avenues for this class of compounds beyond their current biological focus.

Deeper Mechanistic Elucidation of Biological Actions

Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated significant potential as biologically active agents. Studies have shown that compounds bearing this structural motif possess antiproliferative activities against a range of human cancer cell lines, including nasopharyngeal, lung, and renal carcinoma. nih.gov For example, one derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be highly active against the NPC-TW01 nasopharyngeal cancer cell line, inhibiting proliferation by inducing cell cycle arrest in the S phase. nih.gov Another study highlighted a different derivative that caused cell cycle arrest in the G0/G1 phase. researchgate.net

While these findings are promising, the precise molecular mechanisms remain largely unexplored. Future research must focus on identifying the specific cellular targets and signaling pathways modulated by this compound. Investigating its interactions with key proteins, such as kinases or transcription factors involved in cell cycle regulation, is a critical next step. Furthermore, the impact of the N-methylation on biological activity warrants detailed study, as this modification is known to enhance the enzymatic inhibition of other bioactive compounds. mdpi.com

Table 2: Reported Antiproliferative Activity of a Related N-(naphthalen-2-yl)acetamide Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NPC-TW01 | Nasopharyngeal | 0.6 |

| H661 | Lung Carcinoma | >50 |

| Hep3B | Hepatoma | >50 |

| A498 | Renal Carcinoma | >50 |

| MKN45 | Gastric Cancer | >50 |

| Data for N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide nih.gov |

Computational Design of Analogues with Tailored Properties

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to design analogues of this compound with enhanced potency and selectivity.

Researchers have already applied these methods to similar structures. For instance, computational screening of N-Silylmethyl-2-(1-Naphthyl)Acetamides was used to predict their bioavailability and drug-likeness. bohrium.com In another study, molecular docking was used to understand the binding interactions of an N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide derivative with the enzyme butyrylcholinesterase, revealing that interactions between the naphthyl ring and specific amino acid residues were key to its inhibitory activity. researchgate.net

Future computational work on this compound could involve:

Virtual Screening: Screening large chemical libraries for compounds with similar scaffolds to identify new candidates with potential biological activity.

Pharmacophore Modeling: Identifying the key structural features necessary for its biological effects to guide the design of new, more potent analogues.

Molecular Dynamics Simulations: Simulating the interaction of the compound with its biological target over time to better understand binding stability and mechanism.

Table 3: Computational Approaches for Analogue Design

| Technique | Objective |

| Molecular Docking | Predict binding mode and affinity to a specific protein target. |

| QSAR | Correlate chemical structure with biological activity to predict the potency of new analogues. |

| ADMET Prediction | Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties. |

Integration with Modern Chemical Biology Techniques

To fully understand the role of this compound in biological systems, its integration with modern chemical biology techniques is essential. These approaches can help to identify its direct molecular targets and elucidate its mechanism of action in a native cellular context.

A key future direction would be the development of chemical probes based on the this compound scaffold. By synthesizing derivatives that incorporate a reporter tag (e.g., a biotin (B1667282) for affinity purification) or a photo-crosslinking group, researchers can perform experiments to isolate and identify its binding partners within the cell. This technique, known as affinity-based protein profiling (ABPP), is a powerful tool for target deconvolution.

Furthermore, these probes could be used in high-content screening and cellular imaging to visualize the compound's subcellular localization and its effects on cellular morphology and signaling pathways in real-time. Such studies would provide invaluable insights into its biological function and guide the development of derivatives with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-2-(naphthalen-2-yl)acetamide, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via condensation or multicomponent reactions. For example, derivatives of 2-acetylnaphthalene can undergo acetylation or nucleophilic substitution with methylamine. Optimization involves controlling reaction temperature (e.g., reflux in ethanol at 85°C), stoichiometry, and catalysts (e.g., acetic anhydride as an acylating agent). Spectral validation (IR, NMR) is critical for confirming product purity .

Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound?

- Answer :

- IR : Look for peaks at ~1669–1676 cm⁻¹ (C=O stretching of acetamide) and 3123–3389 cm⁻¹ (N-H stretching) .

- ¹H NMR : Key signals include methyl groups (δ 2.22–2.54 ppm), aromatic protons (δ 7.55–8.30 ppm), and exchangeable NH protons (δ 9.43 ppm) .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~167–191 ppm) and aromatic carbons (δ 118–152 ppm) .

Q. What purification methods are recommended for isolating this compound?

- Answer : Recrystallization using ethanol or ethyl acetate is effective. Slow evaporation of ethanolic solutions yields high-purity crystals, as demonstrated in acetamide derivative syntheses . Column chromatography (silica gel, ethyl acetate/hexane) may resolve complex mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL/SHELXS software refines bond lengths, angles, and torsion angles. For example, deviations in nitro group planarity (O1–N1–C3–C2 torsion angles) or intermolecular hydrogen bonds (C–H⋯O interactions) can be quantified . Validate structures using tools like PLATON to check for missed symmetry or disorder .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Answer : Cross-validate using complementary techniques:

- If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) .

- For IR discrepancies in NH/OH regions, perform deuterium exchange experiments .

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic syntheses?

- Answer : The naphthalene ring’s electron-rich nature directs electrophilic substitution, while the methyl group on the acetamide moiety introduces steric hindrance. For example, in triazinone formation (e.g., compound 8 in ), the acetamide’s carbonyl acts as a nucleophilic site, but steric bulk may slow kinetics. Kinetic vs. thermodynamic control can be probed via temperature-dependent experiments .

Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive compounds?

- Answer : Modifications to the naphthalene or acetamide group alter receptor binding. For instance, introducing sulfonyl groups (as in ) enhances antiviral activity by improving solubility and target affinity. SAR studies require systematic variation of substituents followed by biological assays (e.g., MT receptor antagonism in ) .

Methodological Guidance

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent polarity) .

- Data Interpretation : Leverage software like MestReNova for NMR analysis and Mercury for crystallographic visualization .

- Contradiction Resolution : Always cross-check spectral data with synthetic intermediates to rule out byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.